3-amino-2-fluoro-6-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-fluoro-6-hydroxybenzonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is an aromatic compound with the molecular formula C7H5FN2O, and it features an amino group, a fluoro group, a hydroxy group, and a nitrile group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-6-hydroxybenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure consistent quality and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-fluoro-6-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
Major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and hydroxybenzonitriles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-amino-2-fluoro-6-hydroxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 3-amino-2-fluoro-6-hydroxybenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cell function and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted benzonitriles such as 2-amino-6-fluorobenzonitrile and 3-amino-4-fluoro-5-hydroxybenzonitrile .
Uniqueness
3-amino-2-fluoro-6-hydroxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-fluoro-6-hydroxybenzonitrile involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluoro-6-nitrophenol", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ammonium chloride", "copper(II) sulfate pentahydrate", "sodium carbonate", "water", "ethanol" ], "Reaction": [ "Reduction of 2-fluoro-6-nitrophenol with sodium borohydride in ethanol to yield 2-fluoro-6-aminophenol", "Treatment of 2-fluoro-6-aminophenol with hydrochloric acid to form 2-fluoro-6-chlorophenol", "Reaction of 2-fluoro-6-chlorophenol with sodium hydroxide and ammonium chloride to produce 3-amino-2-fluoro-6-chlorophenol", "Oxidation of 3-amino-2-fluoro-6-chlorophenol with copper(II) sulfate pentahydrate in water to give 3-amino-2-fluoro-6-hydroxybenzene", "Conversion of 3-amino-2-fluoro-6-hydroxybenzene to 3-amino-2-fluoro-6-hydroxybenzonitrile by treatment with sodium carbonate and ethyl bromide" ] } | |
CAS-Nummer |
2091504-96-8 |
Molekularformel |
C7H5FN2O |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
3-amino-2-fluoro-6-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-7-4(3-9)6(11)2-1-5(7)10/h1-2,11H,10H2 |
InChI-Schlüssel |
NEXDFEVXEGICQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)F)C#N)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.